molecular formula C20H14N4O3S3 B255841 2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Numéro de catalogue B255841
Poids moléculaire: 454.6 g/mol
Clé InChI: OWDHEFBPNXPGRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide, commonly known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays an important role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.

Mécanisme D'action

While the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate the downstream signaling pathways affected by BTK inhibition and to identify potential biomarkers of response.
4. Resistance mechanisms: Resistance to BTK inhibitors such as ibrutinib has been observed in some patients. Further studies are needed to identify potential resistance mechanisms and develop strategies to overcome them.
In conclusion, TAK-659 is a promising new BTK inhibitor with potential applications in the treatment of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize combination regimens, and identify potential resistance mechanisms.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 is a valuable tool for studying the role of BTK in B-cell signaling pathways and the development of B-cell malignancies. Its high selectivity and potency make it an ideal candidate for in vitro and in vivo studies. However, its irreversible binding to BTK may limit its use in some experiments where reversibility is desired.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and MCL. Further studies are needed to determine its efficacy and safety in these and other B-cell malignancies.
2. Combination therapy: TAK-659 has shown synergistic effects when combined with other drugs such as venetoclax, ibrutinib, and lenalidomide. Further studies are needed to optimize combination regimens and determine their efficacy in clinical settings.
3.

Méthodes De Synthèse

The synthesis of TAK-659 involves the reaction of 3-allyl-5-(2-furyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 3-cyano-2-thiophenecarboxylic acid chloride in the presence of a base, followed by the reaction with N-(2-mercaptoethyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been studied in combination with other drugs such as venetoclax, ibrutinib, and lenalidomide for the treatment of CLL and MCL.

Propriétés

Nom du produit

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Formule moléculaire

C20H14N4O3S3

Poids moléculaire

454.6 g/mol

Nom IUPAC

N-(3-cyanothiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14N4O3S3/c1-2-6-24-19(26)16-13(14-4-3-7-27-14)10-29-18(16)23-20(24)30-11-15(25)22-17-12(9-21)5-8-28-17/h2-5,7-8,10H,1,6,11H2,(H,22,25)

Clé InChI

OWDHEFBPNXPGRA-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

SMILES canonique

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.